molecular formula C18H22N4O2 B5580597 1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one

1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one

Cat. No.: B5580597
M. Wt: 326.4 g/mol
InChI Key: BUHGFNYGZGDOTH-UHFFFAOYSA-N
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Description

1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

Research on novel benzimidazo[1,2-a]quinolines, which share structural motifs with the specified compound, has shown potential applications as DNA-specific fluorescent probes. Microwave-assisted synthesis of these compounds, including derivatives substituted with piperidine and pyrrolidine nuclei, has been explored. These compounds exhibit enhanced fluorescence emission intensity when bound to ct-DNA, indicating their usefulness in detecting DNA through fluorescence spectroscopy (Perin et al., 2011).

Synthesis and Chemical Characterization

The synthesis of related 2-dialkylaminobenzimidazoles and their potential pharmacological applications have been studied. These compounds, including variants with pyrrolidine and piperidine substitutions, have been explored for their antiarrhythmic, antiaggregation, and other pharmacological activities. Notably, some derivatives demonstrated significant activity, such as NHE-inhibiting activity surpassing that of zoniporide and antiaggregatory activity exceeding acetylsalicylic acid (Zhukovskaya et al., 2017).

Antiproliferative Activity

Investigations into 2-thioxoimidazo[4,5-b]pyridine derivatives have shown their synthesis from precursors such as 2,3-diaminopyridines. These compounds have been evaluated for their antiproliferative activity in vitro against various cancer cell lines, indicating their potential as substrates for further chemical synthesis and biological study. The structural analysis and synthesis routes provide insight into the design of compounds with targeted biological activities (Nowicka et al., 2015).

Methodologies in Synthesis

Research has also focused on the methodologies for synthesizing imidazo[1,2-a]pyridines and related compounds. For example, "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been explored for synthesizing methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. These methods highlight the versatility and efficiency of synthesizing complex heterocyclic compounds, potentially including derivatives similar to the compound (Mohan et al., 2013).

Properties

IUPAC Name

1-[1-(2-methylimidazo[1,2-a]pyridine-6-carbonyl)piperidin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-10-21-11-14(6-7-16(21)19-13)18(24)20-8-2-4-15(12-20)22-9-3-5-17(22)23/h6-7,10-11,15H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGFNYGZGDOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC(C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.